1-((Tert-butyldimethylsilyl)oxy)-2-methylpropan-2-ol
Overview
Description
1-((Tert-butyldimethylsilyl)oxy)-2-methylpropan-2-ol is a chemical compound that features a tert-butyldimethylsilyl (TBDMS) protecting group attached to a hydroxyl group. This compound is often used in organic synthesis, particularly in the protection of alcohols due to the stability provided by the TBDMS group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((Tert-butyldimethylsilyl)oxy)-2-methylpropan-2-ol typically involves the reaction of tert-butyldimethylsilyl chloride (TBDMS-Cl) with an alcohol in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or acetonitrile at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often employs flow microreactor systems to enhance efficiency and scalability. These systems allow for better control over reaction conditions and can lead to higher yields and purities .
Chemical Reactions Analysis
Types of Reactions
1-((Tert-butyldimethylsilyl)oxy)-2-methylpropan-2-ol primarily undergoes reactions typical of silyl ethers. These include:
Hydrolysis: The TBDMS group can be removed under acidic conditions or by using fluoride ions.
Oxidation and Reduction: The compound itself is stable under mild oxidative and reductive conditions, but the TBDMS group can be cleaved by strong oxidizing agents like chromic acid.
Substitution: The TBDMS group can be substituted by other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF) at room temperature.
Oxidation: Chromic acid or potassium permanganate.
Substitution: Various silylating agents in the presence of bases like imidazole.
Major Products
Hydrolysis: Produces the free alcohol and tert-butyldimethylsilanol.
Oxidation: Can lead to the formation of aldehydes or ketones depending on the substrate.
Substitution: Results in the formation of new silyl ethers or other protected alcohols.
Scientific Research Applications
1-((Tert-butyldimethylsilyl)oxy)-2-methylpropan-2-ol is widely used in scientific research for its role as a protecting group in organic synthesis. Its applications include:
Chemistry: Used in the synthesis of complex organic molecules by protecting hydroxyl groups during multi-step reactions.
Biology: Employed in the modification of biomolecules to study their structure and function.
Medicine: Utilized in the synthesis of pharmaceuticals where protection of functional groups is necessary.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism by which 1-((Tert-butyldimethylsilyl)oxy)-2-methylpropan-2-ol exerts its effects is primarily through the stabilization of hydroxyl groups. The TBDMS group forms a strong bond with the oxygen atom, protecting it from unwanted reactions. This stabilization is crucial in multi-step synthetic processes where selective protection and deprotection of functional groups are required .
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl ethers: Less stable compared to TBDMS ethers.
Triisopropylsilyl ethers: More sterically hindered but offer similar stability.
Tert-butyldiphenylsilyl ethers: Provide even greater stability but are more challenging to remove.
Uniqueness
1-((Tert-butyldimethylsilyl)oxy)-2-methylpropan-2-ol is unique due to its balance of stability and ease of removal. The TBDMS group is significantly more stable than trimethylsilyl groups, making it suitable for reactions that require harsh conditions. At the same time, it can be removed relatively easily compared to bulkier silyl protecting groups .
Biological Activity
1-((Tert-butyldimethylsilyl)oxy)-2-methylpropan-2-ol, commonly referred to as TBDMS-protected alcohol, is a versatile compound in organic synthesis. This compound is particularly significant in the field of medicinal chemistry due to its role as a protecting group for alcohols, which facilitates the synthesis of complex organic molecules. This article explores its biological activity, applications in various fields, and the mechanisms underlying its effects.
- Chemical Formula : C10H24O2Si
- Molecular Weight : 204.382 g/mol
- CAS Number : 105859-45-8
- Solubility : Soluble in dichloromethane, ether, ethyl acetate, and hexane
The biological activity of this compound is primarily attributed to the stabilization of hydroxyl groups through the TBDMS moiety. This stabilization prevents unwanted reactions during multi-step synthetic processes, enabling selective protection and deprotection of functional groups. The TBDMS group forms a strong bond with the oxygen atom, which is crucial for maintaining the integrity of sensitive biomolecules during chemical transformations.
Applications in Biological Research
- Organic Synthesis : The compound is extensively used in organic synthesis for protecting hydroxyl groups during complex reaction sequences. This application is vital in the development of pharmaceuticals where specific functional groups need to be shielded from reactive conditions.
- Biomolecular Studies : It serves as a tool for modifying biomolecules to investigate their structure and function. Such modifications can enhance the understanding of biochemical pathways and molecular interactions.
- Pharmaceutical Development : The compound's role in synthesizing pharmaceutical intermediates highlights its importance in drug discovery and development processes .
Study on Synthesis and Antibacterial Activity
A study evaluated various TBDMS-protected compounds for their antibacterial properties against strains like Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant antibacterial activity, suggesting that modifications using TBDMS can influence biological efficacy .
Mechanistic Insights into Antileishmanial Activity
Research has also explored the potential antileishmanial activity of compounds synthesized with TBDMS protection. These studies indicated that while certain protective groups are essential for bioactivity, others might not be as critical. The mechanism involved reactive oxygen species production in treated promastigotes, which could be a pathway for inducing cell death .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
1-[tert-butyl(dimethyl)silyl]oxy-2-methylpropan-2-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24O2Si/c1-9(2,3)13(6,7)12-8-10(4,5)11/h11H,8H2,1-7H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDVMUAUNSVBVGZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC(C)(C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24O2Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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